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molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No. B029938
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390904B2

Procedure details

A mixture of 5.21 g (33.1 mmol) of 2,2,6,6-tetramethylpiperidin-4-ol, 0.015 g (0.142 mmol) of anhydrous sodium carbonate, 15 ml of water, and 15 ml of acetonitrile is heated to 56° C. A solution of 6.5 g (96 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture over 1.5 hours while the temperature is brought to and maintained at 80° C. After the peroxide is added, the reaction mixture is heated at 80° C. for 3 hours, then cooled slowly to 50° C. over 1.75 hours. The mixture is kept at ambient temperature overnight. A solution of 0.184 g (0.662 mmol) of ferrous sulfate heptahydrate and 0.664 g (3.6 mmol) of 48% tetrafluoroboric acid in 2 ml of water is added to the reaction mixture, followed by 30 ml of cyclohexane and 24 ml of acetonitrile. The reaction mixture is heated to 50° C. A solution of 8.7 g (128 mmol) of 50% aqueous peroxide is added to the reaction mixture dropwise over 4.5 hours while the temperature is brought to and maintained at 62° C. After the peroxide is added, the reaction mixture is stirred at reflux for 1 hour. Upon cooling, residual peroxide is decomposed by the addition of aqueous sodium sulfite solution. Work-up with ethyl acetate and purification by flash chromatography afford 2.03 g (24% overall yield) of a white solid. GC analysis shows that the reaction product has a retention time identical to that of an authentic sample of the title compound.
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5.21 g
Type
reactant
Reaction Step Three
Quantity
0.015 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0.184 g
Type
reactant
Reaction Step Six
Quantity
0.664 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
[Compound]
Name
peroxide
Quantity
8.7 g
Type
reactant
Reaction Step Seven
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[C:12](=[O:15])([O-])[O-].[Na+].[Na+].OO.F[B-](F)(F)F.[H+].S([O-])([O-])=O.[Na+].[Na+]>O.C(#N)C.C1CCCCC1>[CH:12]1([O:15][N:3]2[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]2([CH3:11])[CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:9]1 |f:1.2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
5.21 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
0.015 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
OO
Step Five
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ferrous sulfate heptahydrate
Quantity
0.184 g
Type
reactant
Smiles
Name
Quantity
0.664 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
peroxide
Quantity
8.7 g
Type
reactant
Smiles
Step Eight
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to 50° C. over 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 62° C
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
Work-up with ethyl acetate and purification by flash chromatography
CUSTOM
Type
CUSTOM
Details
afford
CUSTOM
Type
CUSTOM
Details
2.03 g (24% overall yield) of a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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